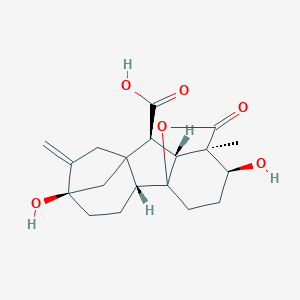

Gibberellin A1

描述

属性

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJLRLWOEMWYQK-OBDJNFEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969689 | |

| Record name | Gibberellin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545-97-1 | |

| Record name | Gibberellin A1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gibberellin A1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery of Gibberellin A1: A Technical Retrospective on its Fungal Origins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Landmark Discovery of Gibberellin A1 from Gibberella fujikuroi

The journey to the discovery and characterization of this compound (GA1) is a compelling narrative of meticulous observation, persistent experimentation, and international scientific collaboration. This guide delves into the technical details of this pivotal discovery, offering insights into the early experimental protocols, quantitative data, and the logical progression of research that unveiled a new class of plant hormones.

Historical Context: From "Foolish Seedling" Disease to Crystalline Hormones

The story of gibberellins begins with the observation of "bakanae" or "foolish seedling" disease in rice plants in Japan, a condition characterized by excessive elongation, slender growth, and reduced grain yield.[1][2] Early investigations in the late 19th and early 20th centuries identified the causative agent as the fungus Gibberella fujikuroi (now reclassified as Fusarium fujikuroi).[2]

A pivotal breakthrough came in 1926 when Japanese scientist Eiichi Kurosawa demonstrated that sterile filtrates from Gibberella fujikuroi cultures could induce the characteristic "bakanae" symptoms in healthy rice seedlings, indicating the presence of a secreted, growth-promoting substance.[2] This laid the groundwork for the chemical isolation of the active principle.

In the 1930s, Teijiro Yabuta and Yusuke Sumiki at the University of Tokyo embarked on the arduous task of isolating this substance. A significant initial challenge was the presence of fusaric acid, a growth-inhibiting compound also produced by the fungus.[3] By modifying the culture medium, they were able to suppress its production.[3] In 1938, Yabuta and Sumiki announced the successful crystallization of a substance they named "gibberellin A".[1][2][3] However, this initial crystalline material was later found to be a mixture of several related compounds.[2]

It was not until the 1950s that the true chemical diversity of gibberellins began to be unraveled. A team at the University of Tokyo, including Nobutaka Takahashi, successfully separated the "gibberellin A" mixture into three distinct compounds, which they named this compound (GA1), gibberellin A2 (GA2), and gibberellin A3 (GA3).[3] Concurrently, research groups in the United States and the United Kingdom also isolated and characterized gibberellins, most notably gibberellic acid (GA3).[2] The first definitive identification of a gibberellin from a plant source came in 1958 when MacMillan and Suter isolated GA1 from immature runner bean seeds, confirming that these fungal metabolites were indeed endogenous plant hormones.[2]

Quantitative Data

A key piece of quantitative data that solidified the role of gibberellins as plant hormones comes from the work of MacMillan and Suter in 1958. Their findings are summarized in the table below.

| Source Material | Amount of Source Material (kg) | Yield of this compound (mg) |

| Immature seeds of runner bean (Phaseolus coccineus) | 87.3 | 2 |

This data was instrumental in demonstrating the natural occurrence of GA1 in plants.

The chemical and physical properties of this compound have been extensively characterized since its discovery. Key data is presented in the following table.

| Property | Value |

| Molecular Formula | C₁₉H₂₄O₆[4] |

| Molecular Weight | 348.39 g/mol [4] |

| Appearance | White crystalline solid |

| Melting Point | 285 °C (decomposes) |

| Optical Rotation | +42° (c=0.5 in methanol) |

Experimental Protocols

The following sections detail the probable experimental methodologies used in the key stages of this compound discovery, reconstructed from historical accounts and general laboratory practices of the era.

Fungal Culture and Extraction of Active Metabolites

This protocol is a likely representation of the methods used by early researchers to cultivate Gibberella fujikuroi and extract the crude gibberellin-containing fraction.

Objective: To produce and extract the growth-promoting substances from Gibberella fujikuroi.

Materials:

-

A pure culture of Gibberella fujikuroi.

-

Liquid culture medium (e.g., Czapek-Dox medium), modified to suppress fusaric acid production (specific modifications are not detailed in available records but likely involved adjustments to nitrogen and trace element concentrations).

-

Magnesium sulfate (MgSO₄) as a yield-enhancing supplement.

-

Large glass flasks or vats for fermentation.

-

Filtration apparatus (e.g., filter paper, Buchner funnel).

-

Solvents for extraction (e.g., ethyl acetate, chloroform).

-

Rotary evaporator or similar apparatus for solvent removal.

Procedure:

-

Inoculation and Fermentation: A liquid culture medium was prepared and sterilized. This was then inoculated with a pure culture of Gibberella fujikuroi. The culture was incubated for several days to weeks to allow for fungal growth and the secretion of metabolites. The addition of magnesium sulfate to the medium was found to improve the yield of gibberellins.

-

Filtration: After the incubation period, the fungal mycelium was separated from the culture broth by filtration. The filtrate, containing the secreted metabolites, was collected for further processing.

-

Solvent Extraction: The pH of the culture filtrate was adjusted to be acidic. The acidified filtrate was then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate or chloroform. The gibberellins, being organic acids, would partition into the organic phase.

-

Concentration: The organic extract was then concentrated under reduced pressure using a rotary evaporator to yield a crude, non-crystalline solid.[3]

Separation and Purification of Gibberellins

The following is a generalized protocol for the separation of the crude gibberellin mixture, based on the work of Takahashi and colleagues in the 1950s.

Objective: To separate the individual gibberellins from the crude extract.

Materials:

-

Crude gibberellin extract.

-

Chromatography apparatus (e.g., glass columns).

-

Adsorbent for chromatography (e.g., silica gel, alumina).

-

A series of solvents with increasing polarity for elution (e.g., mixtures of hexane, ethyl acetate, and methanol).

-

Apparatus for crystallization (e.g., beakers, flasks, filtration apparatus).

Procedure:

-

Column Chromatography: The crude extract was dissolved in a minimal amount of a suitable solvent and applied to the top of a chromatography column packed with an adsorbent like silica gel.

-

Elution: A series of solvents or solvent mixtures of increasing polarity were passed through the column. Different components of the mixture would travel down the column at different rates depending on their affinity for the adsorbent and solubility in the eluting solvent.

-

Fraction Collection: The eluate was collected in a series of fractions.

-

Bioassay of Fractions: Each fraction was tested for its biological activity using a bioassay, such as the rice seedling bioassay (see section 3.3), to identify the fractions containing the growth-promoting substances.

-

Crystallization: The active fractions were further purified by repeated crystallization. This involved dissolving the fraction in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out. This process would have been repeated multiple times to obtain pure crystals of GA1, GA2, and GA3.

Rice Seedling Bioassay

This bioassay was a critical tool for guiding the isolation and purification process by allowing researchers to test the biological activity of their extracts and fractions.

Objective: To determine the growth-promoting activity of a sample.

Materials:

-

Rice seeds (dwarf varieties were often used for enhanced sensitivity).

-

Petri dishes or similar containers.

-

Filter paper or other sterile growth medium.

-

Test solutions (extracts or purified fractions dissolved in a suitable solvent).

-

Control solution (solvent only).

-

Incubator or growth chamber with controlled temperature and light.

Procedure:

-

Seed Germination: Rice seeds were surface-sterilized and germinated on a moist, sterile medium in the dark until the coleoptiles reached a specific length.

-

Application of Test Solution: A small, measured amount of the test solution was applied to the tip of the coleoptile or to the surrounding medium.

-

Incubation: The seedlings were then incubated under controlled conditions of light and temperature for a set period.

-

Measurement: After the incubation period, the length of the second leaf sheath or the overall seedling height was measured.

-

Comparison: The growth of the seedlings treated with the test solution was compared to the growth of the control seedlings. A significant increase in growth indicated the presence of active gibberellins.

Structure Elucidation

The determination of the chemical structure of the gibberellins was a major undertaking in the 1950s. While the full structure of gibberellic acid (GA3) was elucidated first, the identity of GA1 from plant sources was confirmed by comparing its infrared (IR) spectrum to that of an authentic sample obtained from Gibberella fujikuroi.[2] Modern spectroscopic techniques have since provided a complete picture of the GA1 molecule.

Key Spectroscopic Data for this compound:

| Spectroscopic Technique | Key Features and Data |

| Mass Spectrometry (MS) | Provides information on the molecular weight and fragmentation pattern. The PubChem database lists experimental LC-MS² data for GA1, showing a precursor ion [M-H]⁻ at m/z 347.[4] |

| Infrared (IR) Spectroscopy | Reveals the presence of specific functional groups. The IR spectrum of GA1 would show characteristic absorptions for hydroxyl (-OH), carboxylic acid (C=O), and lactone (C=O) groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon and proton framework of the molecule. ¹H and ¹³C NMR data would be used to determine the precise connectivity and stereochemistry of the atoms. |

Visualizations

Workflow of this compound Discovery

Caption: A workflow diagram illustrating the key stages in the discovery of this compound.

Key Entities and Relationships in the Discovery of GA1

Caption: A diagram showing the relationships between the key entities in the discovery of GA1.

Conclusion

The discovery of this compound from Gibberella fujikuroi stands as a testament to the power of fundamental scientific inquiry. From the initial observations of a plant disease to the intricate work of chemical isolation and structural elucidation, this journey not only unveiled a new class of powerful plant hormones but also laid the foundation for significant advancements in agriculture and plant science. The methodologies developed by these early pioneers, though rudimentary by today's standards, demonstrate a remarkable ingenuity and perseverance that continues to inspire researchers in the field. This technical guide provides a glimpse into the foundational experiments that opened the door to our modern understanding of gibberellin biology and its applications.

References

Elucidation of the Chemical Structure of Gibberellin A1: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of the chemical structure of Gibberellin A1 (GA1). GA1 is a biologically active gibberellin, a class of diterpenoid plant hormones that play a crucial role in various physiological processes, including stem elongation, seed germination, and flowering. The determination of its complex tetracyclic structure has been a landmark achievement in natural product chemistry, relying on a combination of classical chemical degradation and modern spectroscopic techniques. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed exposition of the experimental protocols and data that have collectively defined the stereochemically rich architecture of this compound.

Introduction

Gibberellins were first discovered in the 1920s as metabolites produced by the fungus Gibberella fujikuroi, which caused the "bakanae" or "foolish seedling" disease in rice, characterized by excessive stem elongation. It was later established that gibberellins are endogenous plant hormones.[1][2] this compound was one of the first gibberellins to be isolated and structurally characterized. Its chemical formula is C₁₉H₂₄O₆, and it possesses the characteristic ent-gibberellane skeleton.[3][4] The elucidation of its intricate structure, featuring multiple stereocenters, a lactone bridge, and various functional groups, required a multi-faceted analytical approach. This guide will detail the key experiments and data that were pivotal in this scientific endeavor.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄O₆ | [3][4] |

| Molecular Weight | 348.40 g/mol | [3] |

| Exact Mass | 348.1573 g/mol | [3] |

| Elemental Analysis | C: 65.50%, H: 6.94%, O: 27.55% | [3] |

| Appearance | Solid powder | [3] |

| CAS Number | 545-97-1 | [3][4] |

Experimental Protocols for Structure Elucidation

The determination of the chemical structure of this compound involved a combination of isolation and purification, followed by spectroscopic analysis.

Isolation and Purification

The initial step in the structural elucidation of this compound is its isolation from a biological source, typically the fungus Gibberella fujikuroi or plant tissues. A general workflow for this process is outlined below.

Protocol:

-

Extraction: The fungal culture filtrate or homogenized plant tissue is subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate.

-

Acid-Base Partitioning: The organic extract is then partitioned against an aqueous basic solution (e.g., sodium bicarbonate) to extract the acidic gibberellins. The aqueous layer is then acidified and re-extracted with an organic solvent to recover the gibberellins.

-

Chromatography: The resulting crude extract is subjected to multiple rounds of chromatography.

-

Silica Gel Column Chromatography: This initial step separates compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often used for final purification to yield highly pure this compound.

-

Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for the complete assignment of the structure of this compound.

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | ~40-50 |

| C-2 | ~65-75 |

| C-3 | ~70-80 |

| C-4 | ~40-50 |

| C-4a | ~45-55 |

| C-4b | ~50-60 |

| C-5 | ~50-60 |

| C-6 | ~40-50 |

| C-7 | ~175-185 (Carboxyl) |

| C-8 | ~150-160 (Exocyclic Methylene) |

| C-9 | ~105-115 (Exocyclic Methylene) |

| C-10 | ~40-50 |

| C-10a | ~80-90 (Lactone Carbonyl) |

| C-11 | ~15-25 (Methyl) |

| C-12 | ~25-35 |

| C-13 | ~35-45 |

| C-14 | ~40-50 |

| C-15 | ~30-40 |

| C-16 | ~175-185 (Lactone) |

Note: These are predicted values and may differ from experimental data.

Experimental Protocol for 2D NMR Analysis:

-

Sample Preparation: A highly purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

-

¹H NMR: A 1D proton NMR spectrum is acquired to identify the chemical shifts and coupling constants of the protons.

-

¹³C NMR: A 1D carbon NMR spectrum is acquired to determine the chemical shifts of the carbon atoms.

-

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular framework.

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

Mass Spectral Data for this compound Derivative:

The mass spectrum of the methyl ester trimethylsilyl (TMS) ether derivative of this compound shows a molecular ion peak that can be used to confirm the molecular weight of the derivatized molecule.[5]

| Derivative | Molecular Weight | Base Peak (m/z) |

| GA1 methyl ester TMS ether | 506.25 | 506 |

Experimental Protocol for GC-MS Analysis:

-

Derivatization: To increase volatility for Gas Chromatography (GC) analysis, the carboxyl and hydroxyl groups of this compound are derivatized, for example, by methylation followed by silylation.

-

Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the column's stationary phase.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to lose an electron and form a molecular ion (M⁺·).

-

Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, charged fragments.

-

Detection: The mass-to-charge ratio (m/z) of the molecular ion and the fragment ions are detected, producing a mass spectrum.

-

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule. This technique requires the formation of a high-quality single crystal of the compound. While the search for a specific crystallographic information file (CIF) for this compound was not successful within the scope of this review, the general protocol for small molecule X-ray crystallography is well-established.

Experimental Protocol for X-ray Crystallography:

-

Crystallization: A supersaturated solution of highly purified this compound is prepared in a suitable solvent or solvent mixture. Various techniques, such as slow evaporation, vapor diffusion, or cooling, are employed to induce the growth of single crystals.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

X-ray Diffraction: The crystal is placed in a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons in the molecule, producing a unique diffraction pattern.

-

Data Collection: The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and the three-dimensional structure is solved and refined.

Biosynthesis and Signaling Pathway of this compound

Understanding the biosynthesis and signaling pathways of this compound provides a biochemical context for its structure and function.

Biosynthesis of this compound

This compound is synthesized from geranylgeranyl pyrophosphate (GGPP) through a complex series of enzymatic reactions. A simplified overview of the later stages of the GA1 biosynthetic pathway is depicted below. GA1 is formed from its immediate precursor, GA20, through the action of the enzyme GA3-oxidase.[6][7]

This compound Signaling Pathway

The biological effects of this compound are mediated through a signaling pathway that leads to changes in gene expression. The core of this pathway involves the degradation of DELLA proteins, which are transcriptional regulators that repress gibberellin responses.[8]

Pathway Description:

-

GA1 Perception: this compound enters the nucleus and binds to its soluble receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1).[8]

-

GID1-DELLA Interaction: The GA1-GID1 complex then interacts with a DELLA protein, a transcriptional repressor.[8]

-

DELLA Degradation: This interaction leads to the recruitment of an SCF E3 ubiquitin ligase complex, which polyubiquitinates the DELLA protein.[8][9] The ubiquitinated DELLA protein is then targeted for degradation by the 26S proteasome.[8][9]

-

Derepression of Transcription: The degradation of the DELLA repressor allows for the activation of transcription factors, such as PIFs (PHYTOCHROME INTERACTING FACTORs), which in turn activate the expression of GA-responsive genes.[9]

-

Physiological Response: The products of these genes lead to various physiological responses, including cell elongation and division, ultimately resulting in plant growth and development.

Conclusion

The elucidation of the chemical structure of this compound stands as a testament to the power of a synergistic approach combining meticulous chemical and advanced spectroscopic methods. While classical degradation studies provided initial insights, the definitive structure was established through the comprehensive application of NMR spectroscopy and mass spectrometry. Although a definitive X-ray crystal structure for this compound was not located for this guide, the collective evidence from other analytical techniques provides an unambiguous assignment of its complex three-dimensional architecture. The detailed understanding of its structure has been fundamental to unraveling its biosynthetic and signaling pathways, which are critical for plant growth and development and hold potential for applications in agriculture and biotechnology. This guide serves as a detailed reference for the scientific community, encapsulating the key experimental evidence that defines our current understanding of this important plant hormone.

References

- 1. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highlights in gibberellin research: A tale of the dwarf and the slender - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NIH 3D - this compound [3d.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound information [phytohormones.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. thebiologyislove.com [thebiologyislove.com]

- 9. m.youtube.com [m.youtube.com]

A Technical Guide to the Key Enzymes of the Gibberellin A1 Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. Gibberellin A1 (GA1) is a major bioactive GA in many plant species. The biosynthesis of GA1 is a complex, multi-step process involving a series of enzymatic reactions localized in different subcellular compartments. Understanding the key enzymes in this pathway is fundamental for developing strategies to manipulate plant growth and for the discovery of novel plant growth regulators. This technical guide provides an in-depth overview of the core enzymes in the GA1 biosynthetic pathway, including their quantitative data, detailed experimental protocols for their activity assays, and visualizations of the pathway and experimental workflows.

The this compound Biosynthetic Pathway

The biosynthesis of GA1 from geranylgeranyl diphosphate (GGDP) can be divided into three main stages based on the localization of the enzymes: in the plastid, on the endoplasmic reticulum, and in the cytoplasm. The early 13-hydroxylation pathway, which leads to the synthesis of GA1, is the focus of this guide.

Key Enzymes and Reactions

The core enzymes involved in the conversion of GGDP to GA1 are:

-

ent-Copalyl diphosphate synthase (CPS): Initiates the pathway by converting the linear precursor GGDP into the bicyclic intermediate ent-copalyl diphosphate (ent-CPP). This is considered the first committed step in gibberellin biosynthesis[1].

-

ent-Kaurene synthase (KS): Catalyzes the conversion of ent-CPP to the tetracyclic hydrocarbon ent-kaurene[1][2].

-

ent-Kaurene oxidase (KO): A cytochrome P450 monooxygenase that carries out a three-step oxidation of ent-kaurene to ent-kaurenoic acid[3][4][5].

-

ent-Kaurenoic acid oxidase (KAO): Another cytochrome P450 monooxygenase responsible for the three-step oxidation of ent-kaurenoic acid to GA12[6][7].

-

Gibberellin 20-oxidase (GA20ox): A 2-oxoglutarate-dependent dioxygenase that catalyzes the sequential oxidation and removal of C-20 in the later stages of the pathway, converting GA53 to GA20.

-

Gibberellin 3-oxidase (GA3ox): The final enzyme in the pathway, also a 2-oxoglutarate-dependent dioxygenase, which hydroxylates GA20 at the 3β-position to produce the biologically active GA1.

Quantitative Data of Key Enzymes

The following tables summarize the available quantitative data for the key enzymes in the GA1 biosynthetic pathway. It is important to note that kinetic parameters can vary depending on the plant species, isoenzyme, and experimental conditions.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference |

| ent-Copalyl Diphosphate Synthase (CPS) | Arabidopsis thaliana (recombinant) | GGPP | 0.6 ± 0.1 | 0.023 ± 0.001 | [1] | |

| ent-Kaurene Oxidase (KO) | Arabidopsis thaliana (recombinant) | ent-kaurene | 2 | [8] | ||

| Gibberellin 20-oxidase (GA20ox) | Cucurbita maxima (endosperm) | GA20 | 0.29 | [9] | ||

| GA9 | 0.33 | [9] | ||||

| Gibberellin 3-oxidase (GA3ox) | Pisum sativum (recombinant) | GA20 | - | Inhibited by GA5 and its derivatives | [10] |

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the GA1 biosynthetic pathway. These protocols are based on published literature and are intended to serve as a starting point for laboratory investigations.

ent-Copalyl Diphosphate Synthase (CPS) Activity Assay

Objective: To measure the enzymatic conversion of Geranylgeranyl pyrophosphate (GGPP) to ent-copalyl diphosphate (ent-CPP).

Materials:

-

Recombinant or purified CPS enzyme

-

Geranylgeranyl pyrophosphate (GGPP) substrate

-

Assay buffer: 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT

-

Quenching solution: 0.5 M EDTA

-

Alkaline phosphatase

-

Organic solvent for extraction: Hexane

-

GC-MS for product analysis

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer.

-

Add a known concentration of the CPS enzyme.

-

Initiate the reaction by adding GGPP to a final concentration in the low micromolar range.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding the quenching solution.

-

To facilitate GC-MS analysis, treat the product with alkaline phosphatase to remove the diphosphate group, yielding ent-copalol.

-

Extract the product with an equal volume of hexane.

-

Dry the organic phase under a stream of nitrogen and resuspend in a suitable solvent for GC-MS analysis.

-

Analyze the products by comparing the retention time and mass spectrum to an authentic standard of ent-copalol[2].

ent-Kaurene Synthase (KS) Activity Assay

Objective: To measure the enzymatic conversion of ent-CPP to ent-kaurene.

Materials:

-

Recombinant or purified KS enzyme

-

ent-Copalyl diphosphate (ent-CPP) substrate

-

Assay buffer: 50 mM HEPES, pH 7.2, 7.5 mM MgCl₂, 100 mM KCl, 10% glycerol, and 5 mM DTT

-

Organic solvent for extraction: Hexane

-

Internal standard (e.g., n-dodecane)

-

GC-MS for product analysis

Procedure:

-

Set up the reaction in a glass vial with a Teflon-lined cap.

-

The reaction mixture should contain the assay buffer and a known concentration of the KS enzyme.

-

Equilibrate the mixture at 30°C for 15 minutes.

-

Initiate the reaction by adding the ent-CPP substrate. The reaction time should be within the linear response range, which can be determined through a time-course experiment (e.g., 5-10 minutes)[11].

-

Stop the reaction by adding an equal volume of hexane containing an internal standard and vortexing.

-

Analyze the organic phase directly by GC-MS.

-

Identify and quantify ent-kaurene by comparing its retention time and mass spectrum with an authentic standard and relative to the internal standard[2].

ent-Kaurene Oxidase (KO) Activity Assay

Objective: To determine the activity of KO in converting ent-kaurene to ent-kaurenoic acid. This assay is typically performed using a heterologous expression system like yeast.

Materials:

-

Yeast strain (e.g., Saccharomyces cerevisiae) expressing the KO and a cytochrome P450 reductase (CPR).

-

Yeast culture medium.

-

Induction medium.

-

Reaction buffer: 100 mM Tris-HCl, pH 7.5.

-

Cofactors: 0.5 mM NADPH, 0.5 mM FAD.

-

Substrate: ent-kaurene.

-

Organic solvent for extraction: Ethyl acetate.

-

Derivatization agents for GC-MS analysis (e.g., diazomethane for methylation).

-

GC-MS for product analysis.

Procedure:

-

Grow the yeast culture expressing KO and CPR to the mid-log phase and induce protein expression.

-

Harvest the yeast cells by centrifugation and resuspend them in the reaction buffer.

-

Add the cofactors and the ent-kaurene substrate to the cell suspension.

-

Incubate the reaction at 30°C with shaking for 1-6 hours[3][6].

-

Stop the reaction and extract the products with ethyl acetate.

-

Dry the organic phase and derivatize the products (e.g., methylate the carboxylic acid group of ent-kaurenoic acid with diazomethane) for GC-MS analysis.

-

Analyze the products by comparing their retention times and mass spectra to authentic standards[3].

ent-Kaurenoic Acid Oxidase (KAO) Activity Assay

Objective: To measure the conversion of ent-kaurenoic acid to GA12. This assay is also commonly performed in a heterologous yeast expression system.

Materials:

-

Yeast strain expressing the KAO and a CPR.

-

Yeast culture and induction media.

-

Assay buffer and cofactors as for the KO assay.

-

Substrate: ent-kaurenoic acid.

-

Organic solvents for extraction: Hexane and ethyl acetate.

-

Derivatization agents for GC-MS analysis.

-

GC-MS for product analysis.

Procedure:

-

Follow the same procedure for yeast culture and induction as for the KO assay.

-

Incubate the yeast cells with ent-kaurenoic acid in the presence of cofactors at 28°C with shaking for 6 hours[6][12].

-

Extract the products sequentially with hexane and then ethyl acetate.

-

Dry the pooled organic phases and derivatize the products for GC-MS analysis.

-

Identify GA12 by comparing its mass spectrum and retention time with an authentic standard[6][12].

Gibberellin 20-oxidase (GA20ox) and Gibberellin 3-oxidase (GA3ox) Activity Assays

Objective: To measure the activity of GA20ox (conversion of GA53 to GA20) and GA3ox (conversion of GA20 to GA1). These assays are often performed with recombinant enzymes expressed in E. coli.

Materials:

-

Recombinant GA20ox or GA3ox enzyme (often as a fusion protein).

-

Substrates: [14C]GA53 for GA20ox, or [14C]GA20 for GA3ox.

-

Assay buffer: e.g., Tris-HCl buffer at a suitable pH.

-

Cofactors for 2-oxoglutarate-dependent dioxygenases: 2-oxoglutarate, FeSO₄, and ascorbate.

-

HPLC for product separation and quantification.

-

Liquid scintillation counter.

Procedure:

-

Express and purify the recombinant GA20ox or GA3ox enzyme.

-

Set up the reaction mixture containing the assay buffer, cofactors, and the enzyme.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate at a suitable temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding acid or organic solvent).

-

Extract the products and separate them by HPLC.

-

Quantify the radiolabeled product by liquid scintillation counting.

Visualizations

This compound Biosynthetic Pathway

Caption: The this compound biosynthetic pathway from GGDP.

Experimental Workflow for a Typical Diterpene Cyclase Assay (CPS/KS)

Caption: Workflow for CPS/KS enzyme activity assay.

Experimental Workflow for a Cytochrome P450 Monooxygenase Assay (KO/KAO)

Caption: Workflow for KO/KAO enzyme activity assay.

Conclusion

The enzymes of the this compound biosynthetic pathway represent critical control points for plant growth and development. This guide has provided a comprehensive overview of the key enzymes, their quantitative properties, and detailed protocols for their analysis. The provided diagrams offer a clear visualization of the pathway and experimental workflows. This information serves as a valuable resource for researchers in plant biology, biochemistry, and for professionals in the agrochemical and pharmaceutical industries engaged in the development of new plant growth regulators and other bioactive compounds. Further research into the structure-function relationships and regulatory mechanisms of these enzymes will undoubtedly open new avenues for the targeted manipulation of plant growth and productivity.

References

- 1. Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Ent-kaurene oxidase - Wikipedia [en.wikipedia.org]

- 6. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Gibberellin structure and function: biological activity and competitive inhibition of gibberellin 2- and 3-oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A pair of threonines mark ent-kaurene synthases for phytohormone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

The Final Step to Bioactivity: A Technical Guide to GA3-Oxidase and the Conversion of GA20 to GA1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. While over 100 GAs have been identified, only a few are biologically active. The final, and often rate-limiting, step in the biosynthesis of the major bioactive gibberellin, GA1, is the 3β-hydroxylation of its immediate precursor, GA20. This crucial conversion is catalyzed by the enzyme GA3-oxidase (GA3ox), a member of the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. Understanding the function, regulation, and kinetics of GA3-oxidase is paramount for manipulating plant growth and for the development of novel plant growth regulators. This technical guide provides a comprehensive overview of the core function of GA3-oxidase in the GA20 to GA1 conversion, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

The Role of GA3-Oxidase in Gibberellin Biosynthesis

The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments. The later stages of the pathway, which take place in the cytoplasm, are catalyzed by a series of soluble 2-oxoglutarate-dependent dioxygenases, including GA20-oxidase and GA3-oxidase. GA20-oxidase is a multifunctional enzyme that catalyzes several oxidation steps to produce GA20. Subsequently, GA3-oxidase introduces a hydroxyl group at the C-3 position of GA20 to yield the biologically active GA1[1][2][3]. In some plant species, GA3-oxidase can also convert GA9 to the bioactive GA4[4][5]. The activity of GA3-oxidase is a critical control point in determining the levels of bioactive GAs in plant tissues[1][3].

Data Presentation: Enzyme Kinetics of GA3-Oxidase

The substrate specificity and kinetic parameters of GA3-oxidase have been characterized in several plant species. The Michaelis-Menten constant (Km) is a key indicator of the affinity of an enzyme for its substrate. A lower Km value signifies a higher affinity. The available data consistently show that GA3-oxidases generally exhibit a higher affinity for GA9 than for GA20.

| Plant Species | Enzyme | Substrate | Km (µM) | Reference |

| Arabidopsis thaliana | AtGA4 (GA3ox) | GA9 | 1 | [4] |

| GA20 | 15 | [4] | ||

| Arabidopsis thaliana | Recombinant GA3-oxidase | GA9 | 1.7 | [6] |

| GA20 | 14.0 | [6] | ||

| Pisum sativum (Pea) | Recombinant GA3-oxidase | GA20 | - | [7] |

| Populus tremula x tremuloides (Aspen) | PttGA3ox1 | GA9 | Higher affinity | [8] |

| GA20 | Lower affinity | [8] |

Experimental Protocols

Recombinant Expression and Purification of GA3-Oxidase in E. coli

This protocol is adapted from methodologies for the expression and purification of Arabidopsis thaliana GA3-oxidase 1 (AtGA3ox1)[1][9].

a. Gene Cloning and Vector Construction:

-

The coding sequence of the GA3-oxidase gene is amplified by PCR from a cDNA library of the desired plant species.

-

The amplified fragment is cloned into an E. coli expression vector, such as pET28g, which often includes an N-terminal affinity tag (e.g., 6xHis-tag) for purification and a protease cleavage site (e.g., TEV) for tag removal[1].

b. Protein Expression:

-

The expression vector is transformed into a suitable E. coli expression strain, such as Rosetta (DE3) pLysS.

-

A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotics (e.g., kanamycin and chloramphenicol) and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.8-1.0[1].

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 400 µM.

-

The culture is then incubated for a further 5 hours at 30°C with shaking[1].

-

The bacterial cells are harvested by centrifugation at 16,000 x g for 1 hour at 4°C[1].

c. Protein Purification:

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged GA3-oxidase is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

The recombinant GA3-oxidase is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

(Optional) For tag removal, the eluted protein is incubated with a specific protease (e.g., TEV protease).

-

A final purification step using size-exclusion chromatography is performed to obtain a highly pure and homogenous protein sample.

In Vitro GA3-Oxidase Activity Assay

This protocol is based on established methods for assaying the activity of recombinant GA3-oxidase[5].

a. Reaction Mixture:

-

Enzyme: Purified recombinant GA3-oxidase or crude cell lysate from E. coli expressing the enzyme.

-

Substrate: GA20 (or other potential substrates like GA9). Often, radiolabeled substrates (e.g., [14C]GA20 or [3H]GA20) are used for sensitive detection of the product[10].

-

Cofactors: 2-oxoglutarate (typically 4 mM), L-ascorbate (typically 5 mM), and FeSO4 (typically 5 mM) are essential for the activity of 2-ODD enzymes[6].

-

Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5)[6].

b. Assay Procedure:

-

The reaction components are combined in a microcentrifuge tube to a final volume of 100 µL[6].

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at 30°C for a defined period (e.g., 1-3 hours)[6].

-

The reaction is terminated by the addition of an acid, such as acetic acid[6].

-

The products (e.g., GA1) are extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).

c. Product Analysis:

-

The extracted products are dried and resuspended in a suitable solvent.

-

The products are separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector (for radiolabeled substrates) or a mass spectrometer (LC-MS) for unlabeled substrates.

Quantification of Endogenous Gibberellins by LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of gibberellins from plant tissues[11][12][13].

a. Sample Preparation and Extraction:

-

Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

-

The powdered tissue is extracted with a cold solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene.

-

Internal standards, such as deuterated gibberellins ([2H2]GA1, [2H2]GA20), are added to the extraction solvent for accurate quantification.

-

The extract is shaken or sonicated at 4°C and then centrifuged to pellet the solid debris.

-

The supernatant is collected, and the extraction process may be repeated.

b. Purification and Concentration:

-

The combined supernatants are concentrated under vacuum.

-

The aqueous extract is then purified using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering compounds[12]. The pH of the sample is adjusted to facilitate binding and elution.

-

The gibberellin-containing fraction is eluted from the SPE cartridge, dried, and reconstituted in the initial mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

-

Separation of different gibberellins is achieved on a reversed-phase C18 column using a gradient of an aqueous solvent (often with a formic acid modifier) and an organic solvent (e.g., methanol or acetonitrile)[12].

-

The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode[12].

-

Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each gibberellin and its corresponding internal standard are monitored[12].

Mandatory Visualization

Gibberellin Biosynthesis Pathway: The Final Steps

Caption: Late stages of the 13-hydroxylation gibberellin biosynthesis pathway.

Experimental Workflow for GA3-Oxidase Activity Assay

Caption: Workflow for recombinant GA3-oxidase expression and in vitro activity assay.

Signaling Pathway: Feedback Regulation of GA Biosynthesis

References

- 1. Expression and Purification of AtGa3ox1, a Key Gibberellin 3-Oxidase from Arabidopsis thaliana [protocols.io]

- 2. mdpi.com [mdpi.com]

- 3. Gibberellin 3-oxidase Gene Expression Patterns Influence Gibberellin Biosynthesis, Growth, and Development in Pea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Function and Substrate Specificity of the Gibberellin 3β-Hydroxylase Encoded by the Arabidopsis GA4 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Sites of Bioactive Gibberellin Production during Reproductive Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing Gibberellins Oxidase Activity by Anion Exchange/Hydrophobic Polymer Monolithic Capillary Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gibberellin structure and function: biological activity and competitive inhibition of gibberellin 2- and 3-oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cloning and Overproduction of Gibberellin 3-Oxidase in Hybrid Aspen Trees. Effects on Gibberellin Homeostasis and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression and Purification of AtGa3ox1, a Key Gibberellin 3-Oxidase from Arabidopsis thaliana [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Cloning of GA 2-Oxidase3 from Spinach and Its Ectopic Expression in Nicotiana sylvestris - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellin A1 (GA1) is a bioactive gibberellin (GA), a class of diterpenoid phytohormones that play a pivotal role in regulating various aspects of plant growth and development.[1] This technical guide provides an in-depth overview of the core physiological effects of GA1, focusing on stem elongation, seed germination, and flowering. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.

Core Physiological Effects of this compound

This compound is considered a primary active GA in many plant species, directly mediating a range of developmental processes.[2][3] Its most pronounced effects are observed in stem elongation, the promotion of seed germination, and the induction of flowering.

Stem Elongation

One of the most dramatic effects of GA1 is the promotion of stem elongation, which occurs through the stimulation of both cell division and cell elongation.[4] In many genetically dwarf plant varieties, the application of GA1 can overcome the dwarf phenotype, causing the plants to grow to a height indistinguishable from their tall counterparts.[5] GA1 achieves this by increasing the extensibility of the cell wall, a process that does not involve acidification.

The mechanism of GA1-induced stem elongation is intricately linked to the Le gene in pea plants. This gene encodes an enzyme responsible for the 3β-hydroxylation of GA20 to the biologically active GA1.[6] Plants with a mutated, non-functional le allele are unable to produce sufficient GA1, resulting in a dwarf phenotype.[6]

Seed Germination

This compound plays a crucial role in breaking seed dormancy and promoting germination.[1] In many seeds, particularly those that are light-sensitive, GA1 can substitute for the light requirement to initiate germination. The process begins with the uptake of water by the seed, which activates GA synthesis. GA1 then diffuses to the aleurone layer, a specialized cell layer surrounding the endosperm. Here, it induces the transcription of the gene encoding α-amylase, an enzyme that breaks down stored starches in the endosperm into simple sugars.[7] These sugars provide the necessary energy for the embryo to grow and emerge from the seed coat. GA1 and abscisic acid (ABA) often act antagonistically in regulating seed germination, with GA1 promoting germination and ABA inhibiting it.

Flowering

This compound is also involved in the regulation of flowering, particularly in long-day plants.[8] It can induce flowering in some species under non-inductive photoperiods.[8] The transition from the vegetative to the reproductive phase is a complex process influenced by various environmental and endogenous signals, and GA1 is a key hormonal component in this pathway. In Arabidopsis, GA promotes flowering by activating the LEAFY promoter.[9]

Quantitative Data on this compound Effects

The following tables summarize quantitative data from various studies on the effects of gibberellins on stem elongation and seed germination.

Table 1: Effect of Gibberellin Concentration on Stem Elongation in Barley (Hordeum vulgare)

| Gibberellin A3 Concentration (M) | Maximal Leaf-Elongation Rate (mm/day) |

| < 10⁻⁸ | ~37 |

| > 10⁻⁶ | ~67 |

Data adapted from a study on barley dwarf mutants, showing the dose-dependent effect of GA3 on leaf elongation rate.[10]

Table 2: Effect of this compound Concentration on Germination Percentage of Medicinal Sage (Salvia officinalis)

| Gibberellic Acid Concentration (mg/L) | Germination Percentage (%) |

| 0 (Control) | Not specified, but lower than treated |

| 500 (GA1) | 100 |

| 1000 (GA2) | 84 |

Data from a study on medicinal sage, where GA1 at 500 mg/L resulted in the highest germination percentage.[4]

Table 3: Effect of Gibberellic Acid on Germination of Annona squamosa Seeds

| Gibberellic Acid Concentration (mg/L) | Mean Germination Percentage (%) |

| 0 (Control) | < 20 |

| 50 | ~40-60 |

| 100 | ~50-70 |

| 200 | ~60-80 |

| 400 | ~70-85 |

| 600 | ~80-90 |

| 800 | ~75-85 |

Data adapted from a study on Annona squamosa, showing a significant increase in germination percentage with GA application.[11][12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Dwarf Pea Bioassay for Gibberellin Activity

This bioassay is a classic method to determine the biological activity of gibberellins by measuring their effect on the stem elongation of dwarf pea seedlings.[5][13]

Materials:

-

Dwarf pea seeds (e.g., Pisum sativum 'Progress No. 9')

-

Vermiculite or perlite

-

Pots or containers

-

This compound standard solutions (0, 10⁻², 10⁻¹, 1, 10 mg/L)

-

Deionized water

-

Ruler or caliper

Procedure:

-

Sow dwarf pea seeds in pots filled with moistened vermiculite or perlite.

-

Grow the seedlings in the dark for 5-6 days until they are 20-30 mm tall.

-

Prepare a series of GA1 solutions with concentrations ranging from 0 (control) to 10 mg/L.[13]

-

Apply a small, consistent volume (e.g., 10 µL) of each GA1 solution to the apical bud of the pea seedlings. Ensure each concentration is applied to a separate group of seedlings.

-

Grow the treated seedlings under controlled light and temperature conditions for 7-14 days.

-

Measure the final height of the seedlings from the cotyledonary node to the apical bud.

-

Calculate the average increase in stem length for each GA1 concentration and plot a dose-response curve.

Arabidopsis Seed Germination Assay

This protocol details a method for assessing the effect of GA1 on the germination of Arabidopsis thaliana seeds.[1][14]

Materials:

-

Arabidopsis thaliana seeds (wild-type or relevant mutants)

-

Murashige and Skoog (MS) solid medium

-

This compound stock solution (e.g., 10 mM in ethanol)

-

Petri dishes

-

Sterilization solution (e.g., 1% sodium hypochlorite)

-

Sterile deionized water

-

Stereoscopic microscope

Procedure:

-

Surface sterilize Arabidopsis seeds by washing with 70% ethanol followed by 1% sodium hypochlorite, and then rinse several times with sterile deionized water.

-

Prepare MS solid medium and autoclave. Cool to approximately 50-60°C before adding GA1 to the desired final concentration (e.g., 1 µM).[1] Pour the medium into sterile petri dishes. Prepare control plates without GA1.

-

Sow the sterilized seeds on the surface of the MS medium.

-

Seal the plates and stratify the seeds by placing them at 4°C in the dark for 2-3 days to break dormancy.[1]

-

Transfer the plates to a growth chamber with a controlled light/dark cycle (e.g., 16h light/8h dark) and temperature (e.g., 22°C).[1]

-

Monitor seed germination daily using a stereoscopic microscope. A seed is considered germinated when the radicle has fully emerged from the seed coat.

-

Calculate the germination percentage at different time points for both control and GA1-treated seeds.

Barley Endosperm α-Amylase Assay

This bioassay measures the amount of α-amylase produced by the aleurone layer of barley seeds in response to gibberellin treatment.[7][15][16][17]

Materials:

-

Barley seeds (e.g., Hordeum vulgare 'Himalaya')

-

Sterilization solution (e.g., 20% commercial bleach)

-

Sterile deionized water

-

Incubation buffer

-

This compound standard solutions

-

Starch solution

-

Iodine reagent (I₂-KI)

-

Spectrophotometer

Procedure:

-

Cut barley seeds in half transversely and discard the embryo-containing half.

-

Sterilize the embryoless half-seeds with bleach solution and rinse thoroughly with sterile water.

-

Imbibe the half-seeds in sterile water for 3 days.[7]

-

Transfer the imbibed half-seeds to a solution containing buffer and different concentrations of GA1. Incubate for 24 hours.[7]

-

After incubation, collect the surrounding solution which contains the secreted α-amylase.

-

To assay for α-amylase activity, mix a sample of the collected solution with a starch solution and incubate.

-

Stop the reaction and add iodine reagent. The intensity of the resulting blue color is inversely proportional to the amount of starch hydrolyzed by α-amylase.

-

Measure the absorbance using a spectrophotometer and compare it to a standard curve to quantify the amount of α-amylase produced.

Signaling Pathways and Workflows

This compound Signaling Pathway

The GA1 signaling pathway is a derepression system.[18][19] In the absence of GA1, DELLA proteins, which are transcriptional regulators, repress GA-responsive genes, thereby inhibiting growth.[18] When GA1 is present, it binds to its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1).[18][20] This GA1-GID1 complex then interacts with DELLA proteins, leading to their polyubiquitination by an SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[18][20] The degradation of DELLA proteins relieves the repression of GA-responsive genes, allowing for transcription and the subsequent physiological responses.[18]

Caption: this compound signaling pathway leading to physiological responses.

Experimental Workflow for Dwarf Pea Bioassay

The following diagram illustrates the typical workflow for conducting a dwarf pea bioassay to assess GA1 activity.

Caption: Workflow for the dwarf pea bioassay.

Logical Relationship between GA1 and ABA in Seed Germination

This diagram illustrates the antagonistic relationship between this compound and Abscisic Acid (ABA) in the regulation of seed germination.

References

- 1. Arabidopsis Seed Germination Assay with Gibberellic Acid [bio-protocol.org]

- 2. This compound is required for stem elongation in spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Changes in this compound Levels and Response during De-Etiolation of Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of α-amylase and endosperm-imposed seed dormancy: two pioneering papers in gibberellin research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photoperiod Control of Gibberellin Levels and Flowering in Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gibberellin Dose-Response Curves and the Characterization of Dwarf Mutants of Barley - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. repository.rothamsted.ac.uk [repository.rothamsted.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Induction of α-amylase and endosperm-imposed seed dormancy: two pioneering papers in gibberellin research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. thebiologyislove.com [thebiologyislove.com]

- 19. researchgate.net [researchgate.net]

- 20. Evolutionary conservation of plant gibberellin signalling pathway components - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Gibberellin A1 in Regulating Stem Elongation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellin A1 (GA1), a bioactive gibberellin (GA), is a critical phytohormone governing stem elongation in higher plants. This technical guide provides an in-depth exploration of the molecular mechanisms by which GA1 orchestrates this fundamental developmental process. We delve into the intricate signaling pathway, from perception by the GID1 receptor to the derepression of growth-repressing DELLA proteins, and the subsequent transcriptional reprogramming that drives cell division and elongation. This document summarizes key quantitative data, details essential experimental protocols for studying GA1 effects, and presents visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of GA1's function in stem elongation.

Introduction

Stem elongation is a primary determinant of plant architecture and is crucial for optimizing light capture for photosynthesis. Gibberellins, a large family of diterpenoid acids, are central to the regulation of stem growth. Among the numerous GA forms, this compound (GA1) has been identified as a key bioactive molecule that directly mediates stem elongation in many plant species[1]. The transition from a dwarf to a tall phenotype is often directly correlated with the endogenous levels of GA1[2]. Understanding the precise role of GA1 is paramount for agricultural applications aimed at modulating plant height and improving crop yields. This guide serves as a technical resource for researchers investigating the molecular underpinnings of GA1-mediated stem elongation.

The this compound Signaling Pathway

The canonical GA1 signaling pathway operates as a derepressible system, meaning that in the absence of GA1, growth is actively repressed. The binding of GA1 to its receptor initiates a cascade of events that alleviates this repression, thereby promoting stem growth.

Core Components of the GA1 Signaling Cascade

-

This compound (GA1): The bioactive hormone that initiates the signaling cascade.

-

GID1 (GIBBERELLIN INSENSITIVE DWARF1): A soluble nuclear receptor that binds to GA1 with high affinity. Plants like Arabidopsis thaliana possess multiple GID1 homologs (GID1a, GID1b, GID1c) with partially redundant functions.

-

DELLA Proteins: A family of nuclear-localized transcriptional regulators that act as repressors of GA-responsive genes. In the absence of GA1, DELLA proteins are stable and inhibit growth. Prominent DELLA proteins include RGA (REPRESSOR of ga1-3), GAI (GIBBERELLIN INSENSITIVE), and RGLs (RGA-LIKE).

-

SCFSLY1/GID2 Complex: An E3 ubiquitin ligase complex responsible for targeting DELLA proteins for degradation. This complex consists of SKP1, CULLIN, and an F-box protein (SLY1 in Arabidopsis or GID2 in rice).

Mechanism of GA1 Action

-

GA1 Perception: Bioactive GA1 enters the nucleus and binds to the GID1 receptor.

-

Formation of the GA1-GID1-DELLA Complex: The binding of GA1 to GID1 induces a conformational change in GID1, increasing its affinity for DELLA proteins. This leads to the formation of a stable GA1-GID1-DELLA complex.

-

DELLA Protein Ubiquitination and Degradation: The formation of the GA1-GID1-DELLA complex facilitates the interaction between DELLA and the F-box protein SLY1 (or GID2). This interaction recruits the rest of the SCFSLY1/GID2 E3 ubiquitin ligase complex, which polyubiquitinates the DELLA protein.

-

26S Proteasome-Mediated Degradation: The polyubiquitinated DELLA protein is then recognized and degraded by the 26S proteasome.

-

Derepression of Growth-Promoting Genes: The degradation of DELLA proteins relieves the repression of downstream target genes, allowing for the transcription of genes involved in cell division and cell elongation, ultimately leading to stem growth.

Signaling Pathway Diagram

Quantitative Data on GA1-Mediated Stem Elongation

The effect of GA1 on stem elongation is dose-dependent. Below are tables summarizing quantitative data from studies on pea (Pisum sativum) and spinach (Spinacia oleracea), demonstrating the relationship between GA levels and stem growth.

Effect of Exogenous GA1 on Stem Elongation in Pea Seedlings

This table illustrates the response of pea seedlings to different concentrations of applied GA1, showing a clear dose-dependent increase in stem length.

| GA1 Concentration (mg/L) | Average Increase in Stem Length (cm) |

| 0 (Control) | 2.5 ± 0.5 |

| 10-2 | 4.8 ± 0.7 |

| 10-1 | 8.2 ± 1.1 |

| 1 | 12.5 ± 1.5 |

| 10 | 15.3 ± 1.8 |

| Data adapted from a representative gibberellin bioassay protocol. |

Endogenous Gibberellin Levels in Spinach Under Different Photoperiods

This table shows the changes in endogenous levels of various gibberellins, including the bioactive GA1, when spinach plants are shifted from short-day (SD) to long-day (LD) conditions, which induces stem elongation (bolting).

| Gibberellin | Endogenous Level in SD (ng/g fresh weight) | Endogenous Level in LD (ng/g fresh weight) |

| GA53 | 12.3 | 15.1 |

| GA44 | 5.8 | 8.2 |

| GA19 | 23.5 | 35.7 |

| GA20 | 3.1 | 18.9 |

| GA1 | 0.8 | 5.6 |

| GA8 | 1.5 | 14.3 |

| Data derived from studies on spinach stem elongation[1][3]. |

Correlation of Endogenous GA1 Levels with Internode Length in Pea

This table demonstrates the strong positive correlation between the endogenous concentration of GA1 and the length of internodes in different pea genotypes.

| Pea Genotype | Endogenous GA1 Level (ng/g dry weight) | Internode Length (mm) |

| nana (ultra-dwarf) | < 0.1 | 5 |

| le (dwarf) | 1-3 | 20-30 |

| Le (tall) | 8-15 | 80-100 |

| Data synthesized from studies on pea genetics and gibberellin metabolism. |

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying the effects of GA1. This section provides detailed protocols for key experiments.

Gibberellin Bioassay for Stem Elongation

This bioassay is a classic method to determine the biological activity of gibberellins.

Principle: Dwarf plant varieties, which are deficient in endogenous GAs or are impaired in GA signaling, exhibit a significant increase in stem elongation upon application of bioactive GAs.

Materials:

-

Dwarf pea (Pisum sativum L. cv. 'Progress No. 9' or similar) or dwarf corn (Zea mays) seedlings.

-

This compound stock solution (1 mg/mL in ethanol).

-

Serial dilutions of GA1 (e.g., 0, 10-2, 10-1, 1, 10 mg/L) in sterile water with a surfactant (e.g., 0.05% Tween-20).

-

Micropipettes.

-

Growth chambers or greenhouse with controlled light and temperature.

-

Rulers or calipers.

Procedure:

-

Germinate dwarf pea seeds in vermiculite or perlite in the dark for 5-7 days until seedlings are approximately 5-8 cm tall.

-

Select seedlings of uniform height and transfer them to a hydroponic system or pots with a nutrient solution.

-

Apply a small, defined volume (e.g., 10 µL) of the respective GA1 dilution to the apical bud of each seedling.

-

Grow the seedlings under controlled conditions (e.g., 16-hour photoperiod, 22°C).

-

Measure the total stem height from the cotyledonary node to the apical bud at regular intervals (e.g., daily for 7 days).

-

Calculate the increase in stem length for each treatment group and plot the dose-response curve.

Quantification of Endogenous Gibberellins by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for identifying and quantifying gibberellins.

Procedure Outline:

-

Extraction: Homogenize freeze-dried plant tissue (e.g., apical stems) in 80% methanol. Add internal standards (deuterated GAs) for accurate quantification.

-

Purification: Partition the extract against ethyl acetate. Further purify the acidic ethyl acetate fraction using Solid Phase Extraction (SPE) with C18 and anion-exchange cartridges.

-

Derivatization: Methylate the carboxyl groups with diazomethane and then trimethylsilylate the hydroxyl groups to increase volatility for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Separate the GA derivatives on a capillary column and detect them using selected ion monitoring (SIM) mode for high sensitivity and specificity.

-

Quantification: Calculate the amount of each endogenous GA based on the peak area ratios of the analyte to the corresponding internal standard.

Experimental Workflow Diagram

Genes Regulated by this compound in Stem Elongation

The degradation of DELLA proteins leads to the transcriptional regulation of a suite of genes that collectively contribute to stem elongation. Microarray and RNA-seq analyses have begun to identify these downstream targets.

Key classes of GA1-regulated genes include:

-

Cell Cycle Genes: Genes that promote cell division, such as cyclins and cyclin-dependent kinases, are often upregulated by GA.

-

Cell Wall Modifying Enzymes: Genes encoding enzymes like xyloglucan endotransglucosylase/hydrolases (XTHs), expansins, and pectin methylesterases, which are involved in cell wall loosening and expansion, are typically induced by GA.

-

Hormone Biosynthesis and Signaling Genes: GA signaling is subject to feedback regulation. High levels of bioactive GAs often lead to the downregulation of GA biosynthesis genes (e.g., GA20ox, GA3ox) and the upregulation of GA catabolism genes (e.g., GA2ox) to maintain homeostasis.

-

Transcription Factors: GA can regulate the expression of other transcription factors that, in turn, control various aspects of growth and development.

A microarray analysis of genes regulated by the DELLA protein RGA in developing flowers revealed numerous potential downstream targets, providing a starting point for identifying genes involved in GA-regulated growth processes[4]. While a comprehensive list of GA1-regulated genes specifically in elongating stems is still being fully elucidated, the aforementioned classes represent the primary functional categories.

Conclusion

This compound is a master regulator of stem elongation, acting through a well-defined signaling pathway that culminates in the derepression of growth-promoting genes. The quantitative relationship between GA1 levels and stem growth underscores its importance in determining plant stature. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted roles of GA1. Future research, including comprehensive transcriptomic and proteomic analyses of GA1-treated stems, will undoubtedly uncover further intricacies of this vital signaling pathway and provide new avenues for the genetic manipulation of crop plants.

References

- 1. This compound is required for stem elongation in spinach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leaf-Induced Gibberellin Signaling Is Essential for Internode Elongation, Cambial Activity, and Fiber Differentiation in Tobacco Stems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Gibberellin A1 Signaling Cascade in the Abrogation of Seed Dormancy: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which Gibberellin A1 (GA1), a bioactive gibberellin, orchestrates the breaking of seed dormancy and promotes germination. The intricate signaling pathways, key molecular players, and their interplay with other phytohormones are detailed, supported by quantitative data and experimental methodologies.

The Core Mechanism: A Balance of Growth Promotion and Repression

The transition from a dormant seed to a germinating seedling is fundamentally controlled by the antagonistic relationship between gibberellins (GAs) and abscisic acid (ABA).[1][2][3] While ABA is instrumental in inducing and maintaining dormancy, GAs, particularly the bioactive form GA1, act as the primary signal for the termination of dormancy and the initiation of germination.[4][5][6] This process is not merely a passive response but an active, genetically programmed series of events triggered by the perception of favorable environmental cues such as light, temperature, and moisture, which in turn modulate the biosynthesis and signaling of these key hormones.[7][8][9]

The central mechanism of GA action involves the derepression of a signaling pathway by targeting negative regulators for degradation.[10][11][12] This elegant system ensures a rapid and robust response to germination-promoting signals.

The GA1 Signaling Pathway: From Perception to Response

The canonical GA signaling pathway is a well-characterized cascade that ultimately leads to the activation of genes required for germination. This pathway involves a series of protein-protein interactions that relieve the repression of key transcription factors.

The key components of this pathway are:

-

GIBBERELLIN INSENSITIVE DWARF1 (GID1): A soluble nuclear receptor that directly binds to bioactive GAs, including GA1.[13][14] This binding event induces a conformational change in GID1, enabling it to interact with the DELLA proteins.[10]

-

DELLA Proteins: A family of nuclear proteins that act as master repressors of GA responses.[10][12] In the absence of GA, DELLA proteins bind to and inactivate transcription factors that are essential for germination. In Arabidopsis, the key DELLA protein involved in seed germination is RGA-LIKE 2 (RGL2).[3][15]

-

SCFSLY1/GID2 Complex: An E3 ubiquitin ligase complex. The F-box protein component of this complex (SLY1 in Arabidopsis and GID2 in rice) recognizes and binds to the GA-GID1-DELLA complex.[14][16]

-

26S Proteasome: The cellular machinery responsible for the degradation of ubiquitinated proteins.[10][12]

The signaling cascade can be summarized as follows:

-

GA1 Binding: Bioactive GA1 enters the nucleus and binds to the GID1 receptor.[14]

-

GID1-DELLA Interaction: The GA1-GID1 complex undergoes a conformational change that allows it to bind to the DELLA domain of a DELLA repressor protein (e.g., RGL2).[10][14]

-

SCFSLY1/GID2 Recruitment: The formation of the GA1-GID1-DELLA complex facilitates the recruitment of the SCFSLY1/GID2 E3 ubiquitin ligase.[14][16]

-

Ubiquitination and Degradation: The SCF complex polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome.[10][12]

-